molecular formula C11H18N4O B7356920 3-[[Di(cyclobutyl)amino]methyl]-1,4-dihydro-1,2,4-triazol-5-one

3-[[Di(cyclobutyl)amino]methyl]-1,4-dihydro-1,2,4-triazol-5-one

Cat. No. B7356920
M. Wt: 222.29 g/mol
InChI Key: JDSMMEFULIJRQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[Di(cyclobutyl)amino]methyl]-1,4-dihydro-1,2,4-triazol-5-one, also known as DABCO-TA, is a triazole compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to possess unique biochemical and physiological effects, making it a promising tool for a wide range of experimental investigations.

Mechanism of Action

The mechanism of action of 3-[[Di(cyclobutyl)amino]methyl]-1,4-dihydro-1,2,4-triazol-5-one is not fully understood, but it is believed to involve the formation of stable complexes with various molecules and ions. This complex formation can lead to changes in the reactivity and stability of these species, allowing for unique chemical reactions to occur.
Biochemical and Physiological Effects
This compound has been shown to possess a number of unique biochemical and physiological effects, including the ability to selectively bind to certain proteins and other biomolecules. Additionally, this compound has been shown to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases and conditions.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3-[[Di(cyclobutyl)amino]methyl]-1,4-dihydro-1,2,4-triazol-5-one in laboratory experiments is its high purity and reliability. Additionally, the compound is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using this compound is its potential toxicity, which must be carefully considered when designing experiments.

Future Directions

There are a number of potential future directions for research involving 3-[[Di(cyclobutyl)amino]methyl]-1,4-dihydro-1,2,4-triazol-5-one. One area of interest is the development of new applications for the compound in the fields of catalysis and organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use as a fluorescent probe for biological imaging. Finally, investigations into the potential therapeutic uses of this compound are also warranted, given its unique biochemical and physiological effects.

Synthesis Methods

The synthesis of 3-[[Di(cyclobutyl)amino]methyl]-1,4-dihydro-1,2,4-triazol-5-one involves the reaction of cyclobutylamine with 1,2,4-triazole-5-thiol, followed by the addition of formaldehyde to form the desired product. This method has been optimized to produce high yields of pure this compound, making it a reliable and efficient process for laboratory use.

Scientific Research Applications

3-[[Di(cyclobutyl)amino]methyl]-1,4-dihydro-1,2,4-triazol-5-one has been used in a variety of scientific research applications, including as a catalyst in organic synthesis, a stabilizer in polymerization reactions, and a mediator in electrochemical reactions. Additionally, this compound has been studied for its potential use as a fluorescent probe for biological imaging, due to its ability to selectively bind to certain proteins and other biomolecules.

properties

IUPAC Name

3-[[di(cyclobutyl)amino]methyl]-1,4-dihydro-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c16-11-12-10(13-14-11)7-15(8-3-1-4-8)9-5-2-6-9/h8-9H,1-7H2,(H2,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSMMEFULIJRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N(CC2=NNC(=O)N2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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